molecular formula C12H16BrNO2 B1466596 4-(2-Bromo-5-methoxybenzyl)morpholine CAS No. 1394291-49-6

4-(2-Bromo-5-methoxybenzyl)morpholine

Cat. No.: B1466596
CAS No.: 1394291-49-6
M. Wt: 286.16 g/mol
InChI Key: PNBQNTIRHWXJSQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzyl)morpholine (CAS 1394291-49-6) is a high-value chemical building block with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 . This compound features a morpholine ring attached to a 2-bromo-5-methoxyphenyl group via a benzyl linkage, a structure that offers versatile reactivity for sophisticated molecular construction. The bromine atom on the aromatic ring serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for rapid diversification of the core structure . Integrating the morpholine pharmacophore is a established strategy in medicinal chemistry to fine-tune the properties of drug candidates . The morpholine ring is known to enhance aqueous solubility of lipophilic scaffolds and can influence target affinity and selectivity. Consequently, this compound is a critical intermediate in research and development for a range of applications, including the synthesis of potential therapeutic agents . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-bromo-5-methoxyphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQNTIRHWXJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Bromo-5-methoxybenzyl)morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a bromo group at the 2-position and a methoxy group at the 5-position of the benzyl moiety. This unique structural combination is believed to influence its biological activity significantly.

Property Details
Molecular Formula C11_{11}H14_{14}BrN\O
Molecular Weight 272.14 g/mol
Solubility Soluble in organic solvents
Melting Point Not well-documented

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes related to cell signaling pathways, impacting cellular metabolism and proliferation.
  • Receptor Modulation: It acts as a ligand for certain receptors, potentially altering their activity and downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. One study reported an IC50_{50} value of approximately 13 µM against specific cancer types, indicating moderate potency compared to other known inhibitors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro evaluations have shown that it exhibits activity against certain bacterial strains, with MIC values comparable to standard antibiotics . This suggests its potential as a lead compound in developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both the bromo and methoxy groups is crucial for enhancing biological activity. Variations in these substituents lead to significant changes in potency:

  • Bromine vs. Chlorine Substitution: Compounds with bromine at the 2-position showed improved activity compared to those with chlorine or other halogens .
  • Methoxy Group Influence: The methoxy group at the 5-position enhances lipophilicity, aiding cellular penetration and bioavailability .

Case Studies and Research Findings

  • Cell Line Studies:
    • In studies involving human cancer cell lines, this compound exhibited selective cytotoxicity, particularly against colorectal and breast cancer cells .
    • The compound was tested using sulforhodamine B (SRB) assays, confirming its ability to induce apoptosis in treated cells.
  • In Vivo Studies:
    • Preliminary animal model studies indicated that administration of the compound led to reduced tumor growth rates compared to control groups. These findings suggest its potential for further development as an anticancer therapeutic agent .
  • Comparative Analysis:
    • Comparative analysis with structurally similar compounds revealed that modifications to the morpholine ring or substitution patterns significantly affect biological outcomes, underscoring the importance of precise structural configurations in drug design .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-Bromo-5-methoxybenzyl)morpholine is C12H16BrNO2C_{12}H_{16}BrNO_2, with a molecular weight of approximately 256.14 g/mol. The compound features a morpholine ring that is substituted with a bromine atom and a methoxy group, influencing its reactivity and solubility in different solvents. The presence of the bromine atom allows for nucleophilic substitution reactions, while the methoxy group enhances its solubility characteristics .

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development. The compound exhibits notable biological activity that makes it a candidate for drug design:

  • Antitumor Activity : Studies have indicated that compounds with similar structural features can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. For instance, derivatives of this compound have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells .
  • Mechanism of Action : The mechanism involves disrupting the microtubule network in cells, leading to cell cycle arrest at the G2/M phase, followed by apoptosis. This suggests that this compound could be developed into an effective anticancer agent targeting microtubules .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows chemists to explore various synthetic pathways:

  • Nucleophilic Substitution Reactions : The bromo group can participate in nucleophilic substitution reactions, making it useful for creating more complex aromatic compounds.
  • Synthesis of Analogues : By modifying the bromine or methoxy groups, researchers can create analogues that may exhibit enhanced biological properties or different pharmacokinetic profiles .

Medicinal Chemistry Insights

The structure-activity relationship (SAR) studies involving this compound have revealed insights into its medicinal properties:

  • Selectivity and Potency : Variations in substituents on the phenyl ring have been shown to affect the potency against specific biological targets such as lipoxygenases and cyclooxygenases. Compounds with bromo substitutions often exhibit higher selectivity and potency compared to their non-brominated counterparts .
  • Potential for Further Optimization : Ongoing research focuses on optimizing the compound's structure to enhance its efficacy against specific cancer types while minimizing side effects. The identification of key functional groups that contribute to biological activity is critical for developing new therapeutic agents based on this scaffold .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds illustrates the unique attributes of this compound:

Compound NameKey FeaturesUnique Aspects
4-(2-Bromobenzyl)morpholineContains a bromo group; lacks methoxySimpler structure; less steric hindrance
4-(5-Methoxybenzyl)morpholineContains methoxy but lacks brominePotentially different biological activity
4-(2-Chlorobenzyl)morpholineChlorine instead of bromineDifferent reactivity profile
4-(2-Iodobenzyl)morpholineIodine substitutionHigher reactivity due to iodine's larger size

This table highlights how the specific combination of functional groups in this compound may influence both its chemical behavior and biological activity compared to other similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2-Bromo-5-methoxybenzyl)morpholine are compared below with six analogs, focusing on substituent effects, biological activity, and synthetic challenges.

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₁₂H₁₅BrNO₂ 2-Br, 5-OMe on benzyl group Baseline compound for SAR studies
VPC-14449 C₁₀H₁₂Br₂N₄OS Thiazolyl-2,4-dibromoimidazole Androgen receptor (AR) modulation
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine C₁₈H₁₈N₂O₂ Pyrazole-phenoxy hybrid Anti-trypanosomal (IC₅₀ = 1.0 µM)
4-(5-Bromo-2-fluorobenzyl)morpholine C₁₁H₁₃BrFNO 5-Br, 2-F on benzyl group Reduced lipophilicity vs. methoxy analog
4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine C₈H₁₀BrN₃OS Thiazole ring with Br and methyl groups Structural rigidity for kinase targeting
4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine C₁₁H₁₃BrNO₄S Sulfonyl group at benzene ring Enhanced electron-withdrawing effects
4-(3-Bromo-4-methoxybenzyl)morpholine C₁₂H₁₅BrNO₂ 3-Br, 4-OMe (positional isomer) Altered steric/electronic interactions

Key Findings

Substituent Position and Activity :

  • The position of bromine and methoxy groups significantly impacts biological activity. For example, 4-(3-Bromo-4-methoxybenzyl)morpholine (positional isomer) showed reduced activity in preliminary assays compared to the 2-Bromo-5-methoxy analog due to steric hindrance .
  • Replacing the methoxy group in this compound with fluorine (as in 4-(5-Bromo-2-fluorobenzyl)morpholine) decreases molecular weight (274.13 vs. 301.16 g/mol) and alters binding kinetics in receptor studies .

Heterocyclic vs. Benzyl Scaffolds: VPC-14449, with a thiazolyl-imidazole core, demonstrated high specificity for AR splice variants, whereas benzyl-based analogs like the target compound showed broader receptor interactions . 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine exhibited potent anti-trypanosomal activity (IC₅₀ = 1.0 µM), but replacing the pyrazole ring with isoxazole reduced efficacy six-fold, underscoring the importance of heterocycle selection .

Synthetic Challenges :

  • 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine required specialized sulfonation conditions, yielding lower purity (95%) compared to the target compound’s straightforward benzylation route .
  • Discrepancies in NMR spectra of VPC-14449 were linked to incorrect bromine positioning (4,5-dibromo vs. 2,4-dibromo), highlighting the need for precise synthetic protocols .

Preparation Methods

General Synthetic Approach

The most common synthetic strategy to prepare 4-(2-Bromo-5-methoxybenzyl)morpholine involves the nucleophilic substitution of morpholine with 2-bromo-5-methoxybenzyl bromide or a related benzyl halide. This reaction typically proceeds via an SN2 mechanism, where the morpholine nitrogen attacks the electrophilic benzyl carbon bearing the bromide leaving group.

Key reaction:

$$
\text{Morpholine} + \text{2-bromo-5-methoxybenzyl bromide} \rightarrow \text{this compound}
$$

This reaction may be facilitated by the use of a base or catalyst to enhance nucleophilicity and reaction rate. Common solvents include polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Parameter Typical Condition/Value
Reactants Morpholine, 2-bromo-5-methoxybenzyl bromide
Solvent THF, DMF, or similar aprotic solvents
Temperature Room temperature to reflux (varies)
Catalyst/Base Sometimes bases like potassium carbonate or triethylamine
Reaction Time Several hours to overnight
Yield Moderate to good (not always specified)

This method is straightforward and widely used in research laboratories for preparing this compound for further studies.

Preparation of the Key Intermediate: 2-Bromo-5-methoxybenzyl Bromide

Since 2-bromo-5-methoxybenzyl bromide is a crucial intermediate, its preparation is a significant step in the overall synthesis of this compound.

Bromination of m-Methoxybenzoic Acid

A reliable method for preparing 2-bromo-5-methoxybenzoic acid, a precursor to the benzyl bromide, involves selective bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform) using bromine in the presence of a bromination initiator (red phosphorus) and co-catalysts (potassium bromide or potassium bromate) with sulfuric acid as an acid catalyst.

Step Condition/Details
Solvent Dichloromethane, chloroform, or dichloroethane
Bromination Reagent Bromine, N-bromosuccinimide, or dibromohydantoin
Initiator Red phosphorus
Co-catalysts Potassium bromide, potassium bromate
Acid Catalyst Sulfuric acid
Temperature -10 °C to 80 °C
Reaction Time 1 to 24 hours
Work-up Quench in ice water, solvent recovery, filtration, recrystallization in alcohol solvents (methanol, ethanol, isopropanol)

This method yields high-purity 2-bromo-5-methoxybenzoic acid, which can be further converted to the benzyl bromide.

Conversion to 2-Bromo-5-methoxybenzyl Bromide

The 2-bromo-5-methoxybenzoic acid is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the benzyl bromide using reagents such as phosphorus tribromide (PBr3) or via Appel reaction conditions involving triphenylphosphine and bromine sources.

An example procedure involves:

  • Reduction of the acid to benzyl alcohol (e.g., using lithium aluminum hydride).
  • Reaction of benzyl alcohol with PBr3 or triphenylphosphine and bromine in THF at 0 °C to room temperature.
  • Purification by silica gel chromatography.

Yields for this step can vary but are typically moderate (e.g., ~34-39% for related bromides).

Alternative Synthetic Routes and Catalytic Methods

While the direct nucleophilic substitution of morpholine with benzyl bromide is standard, other methods have been explored in related compounds:

  • Buchwald–Hartwig Coupling: Although more common for aryl amination, this palladium-catalyzed coupling can be adapted for introducing morpholine moieties onto aromatic bromides under specific conditions, providing an alternative to SN2 reactions.

  • Copper-Catalyzed N-Arylation: Copper-catalyzed coupling reactions can facilitate the formation of C-N bonds between morpholine and aryl bromides, potentially useful for structurally related compounds.

These methods may offer advantages in selectivity or functional group tolerance but are less commonly reported specifically for this compound.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Bromination of m-methoxybenzoic acid Electrophilic aromatic substitution Bromine, red phosphorus, KBr, H2SO4, halogenated solvent, 1-24 h, -10 to 80 °C High purity 2-bromo-5-methoxybenzoic acid obtained
Reduction to benzyl alcohol Reduction LiAlH4 in THF or similar Moderate yield
Conversion to benzyl bromide Appel or PBr3 reaction PBr3 or PPh3 + bromine in THF, 0 °C to RT Moderate yield (~34-39%)
Nucleophilic substitution SN2 alkylation Morpholine + 2-bromo-5-methoxybenzyl bromide, base/catalyst, aprotic solvent, RT to reflux Moderate to good yield
Catalytic coupling (alternative) Buchwald–Hartwig or Cu-catalyzed N-arylation Pd or Cu catalysts, aryl bromide, morpholine, base, elevated temperature Less common, explored for analogues

Q & A

Basic Research Questions

Q. What are the preferred spectroscopic methods for characterizing the vibrational modes and crystalline structure of 4-(2-Bromo-5-methoxybenzyl)morpholine?

  • Answer : Raman and infrared (IR) spectroscopy are critical for identifying vibrational modes, particularly C-H stretching in morpholine and benzene rings (observed at 2980–3145 cm⁻¹ under ambient conditions). High-pressure Raman studies reveal phase transitions via peak splitting/merging (e.g., at 0.7, 1.7, and 2.5 GPa). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for structural determination, as validated for similar morpholine derivatives .

Q. How can solubility and metabolic stability be experimentally determined for this compound in biochemical assays?

  • Answer : Solubility in buffer solutions (e.g., phosphate-buffered saline, pH 7.4) is measured via the shake-flask method with UV/Vis turbidity monitoring. Metabolic stability is phenotyped using recombinantly expressed cytochrome P450 enzymes (e.g., CYP2A13) to assess hepatic clearance pathways. For analogs like 4-(2-chlorobenzyl)morpholine, solubility values near 180–184 μM were reported .

Q. What synthetic routes are commonly employed to prepare this compound and its intermediates?

  • Answer : Nucleophilic substitution reactions are typical. For example:

  • Bromination of methoxybenzyl precursors using reagents like 4-bromo-3-fluorobenzyl bromide (CAS 127425-73-4).
  • Coupling with morpholine under basic conditions.
    Intermediate purity (>95%) is achievable via column chromatography, as demonstrated for structurally related brominated morpholine derivatives .

Advanced Research Questions

Q. How does high pressure alter the vibrational and conformational properties of this compound, and what analytical techniques validate these changes?

  • Answer : Pressure shifts vibrational modes (e.g., C-H stretching at ~3070 cm⁻¹ merges above 2.5 GPa) and induces phase transitions. Raman spectroscopy (0–3.5 GPa range) and IR are primary tools. Discontinuities in dω/dp plots suggest conformational changes. Complementary techniques like dielectric spectroscopy and high-resolution XRD are recommended to confirm structural rearrangements .

Q. What catalytic strategies enable cross-coupling reactions involving the bromine substituent in this compound?

  • Answer : Nickel-catalyzed amination (e.g., with morpholine) under alternating current (AC) conditions achieves efficient C-N bond formation. For example, 4-bromobenzotriazole reacts with morpholine to yield trifluoromethylphenyl-morpholine derivatives. Optimize ligand systems (e.g., bidentate ligands) to enhance yield and reduce side reactions .

Q. How can sulfonamide derivatives of this compound be synthesized, and what are their reactivity profiles?

  • Answer : Sulfonylation at the morpholine nitrogen using sulfonyl chlorides (e.g., benzenesulfonyl chloride) under anhydrous conditions yields sulfonamide analogs. Reductive pathways (e.g., NaBH₄) or nucleophilic substitution with thiols generate thioether derivatives. Computational tools (e.g., PubChem’s BKMS_METABOLIC database) predict reaction outcomes .

Q. What experimental evidence supports conformational polymorphism in crystalline forms of this compound?

  • Answer : Pressure-dependent Raman studies show distinct vibrational mode discontinuities, suggesting multiple polymorphic states. For 4-(benzenesulfonyl)-morpholine, NMR and XRD data under varying pressures correlate with hydrogen-bonding rearrangements (C−H···O interactions). Refinement via SHELXL and OLEX2 software aids in mapping unit-cell changes .

Methodological Notes

  • Structural Refinement : Use SHELX programs (SHELXL/SHELXS) for small-molecule crystallography. For high-pressure studies, employ diamond anvil cells coupled with Raman systems .
  • Synthetic Optimization : Monitor reaction progress via LC-MS for brominated intermediates. Validate purity using HPLC (>95%) and elemental analysis .
  • Data Interpretation : Cross-reference experimental spectral data with ab-initio calculations (e.g., Gaussian software) for accurate vibrational mode assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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